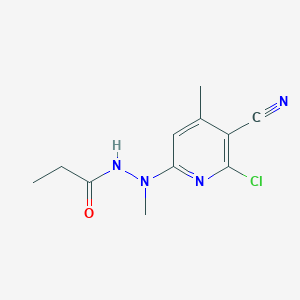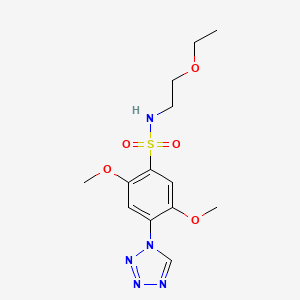
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to the regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: As demonstrated in its synthesis, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triethylamine, malononitrile dimer, and other nucleophiles. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired regioselectivity and yield.
Major Products Formed
The major product formed from the nucleophilic substitution reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer is triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, including its effects on various biological pathways.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide is not well-understood. its structure suggests that it may interact with specific molecular targets and pathways, potentially influencing biological processes through nucleophilic substitution or other chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- 2,6-dichloro-4-methylnicotinonitrile
- 6-chloro-5-cyano-4-methylpyridine
Uniqueness
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylpropanehydrazide is unique due to its specific combination of substituents on the pyridine ring, which may confer distinct chemical and biological properties compared to other pyridine derivatives.
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylpropanehydrazide |
InChI |
InChI=1S/C11H13ClN4O/c1-4-10(17)15-16(3)9-5-7(2)8(6-13)11(12)14-9/h5H,4H2,1-3H3,(H,15,17) |
InChI Key |
FQUOSEMUEBGZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NN(C)C1=NC(=C(C(=C1)C)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one](/img/structure/B11483081.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483085.png)
![Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-](/img/structure/B11483087.png)
![6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl-](/img/structure/B11483090.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11483101.png)
![8-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483104.png)
![diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate](/img/structure/B11483108.png)


![N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B11483128.png)
![7-(3,4-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483130.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11483138.png)
![3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11483146.png)
![tetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11483150.png)
